Arteflene (Ro 42-1611): A Technical Guide to its Discovery and Synthesis
Arteflene (Ro 42-1611): A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arteflene (Ro 42-1611) is a synthetic endoperoxide antimalarial agent developed by Hoffmann-La Roche. Its discovery was inspired by the naturally occurring peroxide yingzhaosu A, a traditional Chinese remedy. Unlike the more prevalent artemisinin derivatives, arteflene possesses a distinct 2,3-dioxabicyclo[3.3.1]nonane core structure. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of arteflene, with a focus on the technical details relevant to researchers in the field of antimalarial drug development.
Discovery and Development
The quest for novel antimalarial agents, particularly those effective against emerging drug-resistant strains of Plasmodium falciparum, led researchers at Hoffmann-La Roche to investigate synthetic peroxides. The structural elucidation of yingzhaosu A, isolated from the Chinese plant Artabotrys uncinatus, provided a key pharmacological lead.[1][2] While sharing the crucial endoperoxide bridge with the artemisinin class of antimalarials, yingzhaosu A's different core structure offered a new avenue for synthetic exploration.
Arteflene was the result of a rational drug design program aimed at creating a chemically stable and potent synthetic analog of yingzhaosu A.[3] The development process involved the synthesis and screening of a series of analogs to establish structure-activity relationships, leading to the selection of Ro 42-1611 for further preclinical and clinical evaluation.[3]
Chemical Synthesis
The synthesis of arteflene is a multi-step process, with reported routes starting from chiral precursors such as (R)-carvone or (S)-limonene.[4] A key strategy employed by the Roche group involved the preparation of a pivotal aldehyde intermediate, which then served as a versatile precursor for the introduction of various side chains.[4]
Experimental Protocol: Synthesis of the 2,3-dioxabicyclo[3.3.1]nonane Core
While detailed, proprietary industrial synthesis protocols are not fully public, the general approach to constructing the core bicyclic peroxide system involves a thiol-olefin co-oxygenation (TOCO) reaction. This free-radical mediated process allows for the efficient formation of the endoperoxide bridge.
Illustrative Protocol for a Model System:
-
Initiation: A solution of a suitable terpene derivative (e.g., a limonene derivative), a thiol initiator (e.g., thiophenol), and a photosensitizer (e.g., methylene blue) in an appropriate solvent (e.g., dichloromethane) is prepared.
-
Photo-oxygenation: The reaction mixture is cooled to a low temperature (e.g., -78 °C) and irradiated with a light source (e.g., a sodium lamp) while bubbling oxygen through the solution.
-
Radical Cyclization: The photochemically generated singlet oxygen reacts with the olefin to form an allylic hydroperoxide. The thiol initiator then promotes a cascade of radical reactions, leading to the cyclization and formation of the 2,3-dioxabicyclo[3.3.1]nonane ring system.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired endoperoxide core structure.
Further synthetic steps are then required to introduce the specific side chain of arteflene.
Mechanism of Action
The antimalarial activity of arteflene is contingent upon its endoperoxide bridge. The currently accepted mechanism of action involves the reductive cleavage of this bridge, a process catalyzed by ferrous iron (Fe(II)), which is present in high concentrations within the parasite's food vacuole as a result of hemoglobin digestion.[5][6]
This cleavage generates highly reactive and cytotoxic carbon-centered radicals.[5][7] These radicals are believed to be the primary parasiticidal agents, acting through the alkylation of essential parasite biomolecules, such as proteins and heme, thereby disrupting vital cellular functions and leading to parasite death.[8]
Biological Activity and Pharmacokinetics
Arteflene has demonstrated potent activity against both drug-sensitive and drug-resistant strains of P. falciparum in vitro and in vivo.[2] Notably, some studies have shown it to be more active against chloroquine-resistant strains.[2]
In Vitro Activity
The 50% inhibitory concentration (IC50) values of arteflene against various P. falciparum strains are summarized in the table below.
| P. falciparum Strain | Resistance Profile | IC50 (nM) | Reference(s) |
| K1 | Chloroquine-resistant | 10.5 | [9] |
| NF54 | Chloroquine-sensitive | 19.8 | [9] |
| FCM 29 | Chloroquine-resistant | - | [10] |
| L-3 | Chloroquine-sensitive | - | [10] |
| L-16 | Chloroquine-sensitive | - | [10] |
Note: Specific IC50 values for all strains were not consistently available in the reviewed literature.
In Vivo Activity
The in vivo efficacy of arteflene has been evaluated using the Peters 4-day suppressive test in mice infected with Plasmodium berghei.
| Administration Route | ED50 (mg/kg/day) | Reference(s) |
| Subcutaneous | 2.6 | [11] |
| Oral | - | [2] |
Note: Specific oral ED50 values were not consistently available in the reviewed literature, though oral activity has been established.
Pharmacokinetics
Pharmacokinetic studies have been conducted in various animal models and in humans. A key characteristic of arteflene is its low and variable oral bioavailability, which is attributed to extensive first-pass metabolism.[12]
| Species | Oral Bioavailability (%) | Apparent Half-life (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference(s) |
| Mouse | 0.6 | 1.4 - 4.7 | - | - | [12] |
| Rat | 4-5 | 1.4 - 4.7 | - | - | [12] |
| Dog | 2.5 ± 1 | 1.4 - 4.7 | - | - | [12] |
| Marmoset | ≤ 0.5 | 1.4 - 4.7 | - | - | [12] |
| Cynomolgus Monkey | < 0.5 | 1.4 - 4.7 | - | - | [12] |
| Human | - | - | - | - | [12] |
Note: Cmax and AUC values are dose-dependent and vary across studies. A major metabolite, Ro 47-6936, contributes significantly to the in vivo activity and has about one-fourth the in vitro activity of the parent drug.[12]
Conclusion
Arteflene represents a significant achievement in the rational design of synthetic antimalarial peroxides. Its unique chemical structure and potent activity against drug-resistant parasites underscore the value of exploring novel pharmacophores. While its development was ultimately halted, the extensive research into its synthesis, mechanism of action, and pharmacokinetic properties provides valuable insights for the ongoing development of new and effective treatments for malaria. The data and methodologies presented in this guide serve as a technical resource for researchers dedicated to this critical area of global health.
References
- 1. Arteflene compared with mefloquine for treating Plasmodium falciparum malaria in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimalarial activity of the bicyclic peroxide Ro 42-1611 (arteflene) in experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ro 42-1611 (arteflene), a new effective antimalarial: chemical structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Biomimetic Fe(II)-mediated degradation of arteflene (Ro-42-1611). The first EPR spin-trapping evidence for the previously postulated secondary carbon-centered cyclohexyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the Main Radical and Products Resulting from a Reductive Activation of the Antimalarial Arteflene (Ro 42-1611) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Activity-based protein profiling reveals that secondary-carbon-centered radicals of synthetic 1,2,4-trioxolanes are predominately responsible for modification of protein targets in malaria parasites - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of artemisinin derivatives against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dokumen.pub [dokumen.pub]
- 12. Animal pharmacokinetics and metabolism of the new antimalarial Ro 42-1611 (arteflene) - PubMed [pubmed.ncbi.nlm.nih.gov]
